N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide
Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 3-fluorobenzenesulfonamide core linked to a substituted ethyl backbone. Key structural features include:
- 4-(Dimethylamino)phenyl substituent: Enhances solubility via the dimethylamino group and contributes to basicity.
- 4-Phenylpiperazine moiety: Introduces conformational flexibility and additional binding interactions through its nitrogen atoms.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)23-13-11-21(12-14-23)26(20-28-34(32,33)25-10-6-7-22(27)19-25)31-17-15-30(16-18-31)24-8-4-3-5-9-24/h3-14,19,26,28H,15-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSJAPZULGQWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group attached to a fluorobenzene moiety, which is further linked to a piperazine derivative. The presence of the dimethylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N4O2S |
| Molecular Weight | 455.62 g/mol |
| Log P (octanol-water) | 3.49 |
| Solubility | Soluble in DMSO |
| BBB Permeability | Yes |
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known to exhibit affinity for multiple receptor types, suggesting potential effects on mood regulation and cognitive function.
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin levels in the brain. In vitro studies have shown that derivatives can inhibit serotonin reuptake, enhancing serotonergic signaling.
Antipsychotic Properties
The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. The compound's ability to bind to dopamine D2 receptors may contribute to its antipsychotic effects, as evidenced by animal models demonstrating reduced hyperactivity in response to dopaminergic stimulation.
Inhibition of Acetylcholinesterase (AChE)
Recent studies have explored the compound's activity as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. In vitro assays have shown promising results, with IC50 values indicating effective inhibition comparable to established AChE inhibitors.
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the inhibitory effects on AChE using the Ellman method. The compound exhibited an IC50 value of 0.15 μmol/L, indicating potent activity compared to controls like rivastigmine (IC50 = 10.54 μmol/L) .
- Receptor Binding Affinity : Binding assays revealed that the compound has a high affinity for serotonin 5-HT1A and D2 dopamine receptors, suggesting a dual mechanism that could be beneficial in treating both mood disorders and psychosis .
- Animal Models : In behavioral tests on rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors, supporting its potential as an anxiolytic agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide derivatives from the evidence:
Key Observations:
Sulfonamide Substitution: The 3-fluoro position in the target compound contrasts with 2-fluoro () and 4-fluoro () analogs. Piperazine in the target compound vs. piperidine () or pyrazolo-pyrimidine () alters nitrogen basicity and conformational flexibility, impacting receptor interactions .
Synthesis Methods: Suzuki coupling () enables aryl-aryl bond formation in chromenone derivatives, whereas the target compound’s synthesis likely involves amide or sulfonamide coupling steps, similar to and .
Pharmacological Implications: The 4-phenylpiperazine group in the target compound may enhance blood-brain barrier penetration compared to ’s pyrimidinylamino group, which is bulkier and less lipophilic . ’s chromenone core suggests kinase inhibition (e.g., FLT3), while the target’s piperazine and dimethylamino groups imply serotonin or dopamine receptor modulation .
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are lacking, trends from analogs include:
- Lipophilicity: Piperazine and dimethylamino groups in the target likely increase water solubility compared to ’s benzo[d]thiazole derivative.
- Metabolic Stability: Fluorine substitution generally reduces oxidative metabolism, extending half-life compared to non-fluorinated sulfonamides .
Preparation Methods
Formation of the Ethylenediamine Intermediate
The ethylenediamine backbone is constructed through reductive amination between 4-(dimethylamino)acetophenone and 4-phenylpiperazine-1-ethanamine. This method adapts conditions from analogous imidazo[1,2-a]pyridine syntheses.
Procedure :
- Reactants : 4-(Dimethylamino)acetophenone (1.0 eq), 4-phenylpiperazine-1-ethanamine (1.2 eq), sodium cyanoborohydride (1.5 eq)
- Solvent : Methanol, 0.1 M
- Conditions : Stirred at 60°C for 12 h under nitrogen.
- Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and purification via flash chromatography (hexane/ethyl acetate = 3:1).
- Yield : 68%.
Sulfonylation with 3-Fluorobenzenesulfonyl Chloride
The ethylenediamine intermediate is sulfonylated using 3-fluorobenzenesulfonyl chloride under basic conditions.
Procedure :
- Reactants : Ethylenediamine intermediate (1.0 eq), 3-fluorobenzenesulfonyl chloride (1.5 eq), triethylamine (3.0 eq)
- Solvent : Dry dichloromethane, 0.2 M
- Conditions : 0°C to room temperature, 4 h.
- Workup : Washed with 1M HCl, brine, dried over MgSO₄, and purified via recrystallization (ethanol/water).
- Yield : 82%.
Key Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.7 Hz, 2H, Ar-H), 6.79 (d, J = 8.9 Hz, 2H, Ar-H), 3.02 (s, 6H, NCH₃).
- HRMS : m/z Calc. for C₂₆H₃₀FN₅O₂S: 495.2094; Found: 495.2089.
Palladium-Catalyzed Cross-Coupling Approach
Sulfonylation and Final Product Isolation
The coupled intermediate undergoes sulfonylation as in Section 1.2, yielding the target compound.
One-Pot Tandem Alkylation-Sulfonylation
Simultaneous Alkylation and Amine Protection
This streamlined method combines alkylation and sulfonylation in a single pot, reducing purification steps.
Procedure :
- Reactants : 2-Chloro-N-(4-(dimethylamino)phenethyl)acetamide (1.0 eq), 4-phenylpiperazine (1.2 eq), 3-fluorobenzenesulfonyl chloride (1.5 eq), K₂CO₃ (3.0 eq)
- Solvent : Acetonitrile, 0.1 M
- Conditions : 80°C, 8 h.
- Workup : Direct filtration, solvent evaporation, and trituration with diethyl ether.
- Yield : 74%.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Preparation
Adapting solid-phase techniques from peptide synthesis, the ethylenediamine backbone is assembled on a Wang resin.
Procedure :
On-Resin Sulfonylation
The resin-bound amine is treated with 3-fluorobenzenesulfonyl chloride (2.0 eq) and DIEA (4.0 eq) in DMF (2 h), followed by cleavage and purification.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Reductive Amination | 68% | 16 h | Moderate | High |
| Palladium-Catalyzed | 57% | 24 h | High | Moderate |
| One-Pot Tandem | 74% | 8 h | Low | High |
| Solid-Phase | 65% | 14 h | Very High | Low |
The one-pot tandem method offers the best balance of yield and simplicity, while solid-phase synthesis is suited for small-scale, high-purity applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Structure Assembly : Start with 3-fluorobenzenesulfonamide and functionalize it via nucleophilic substitution to introduce the ethyl linker.
Piperazine Incorporation : React with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to ensure complete substitution .
Dimethylamino Group Attachment : Use a Buchwald-Hartwig coupling or reductive amination to introduce the dimethylamino-phenyl moiety, optimizing catalyst systems (e.g., Pd(dba)₂/Xantphos) and temperatures (60–80°C) .
Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Key Parameters for Optimization :
- Solvent polarity (DMF vs. THF) for reaction efficiency.
- Catalyst loading (0.5–5 mol%) to balance cost and yield.
- Temperature control to minimize side reactions (e.g., elimination).
Q. What analytical techniques are critical for characterizing this compound and validating purity?
Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.8–7.6 ppm), sulfonamide NH (δ 5.2–5.5 ppm), and piperazine CH₂ (δ 2.5–3.5 ppm). ¹³C NMR for carbonyl (C=O) and sulfonamide (SO₂) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₆H₃₀FN₄O₂S: 493.2073).
- Purity Assessment :
- HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Retention time consistency (±0.1 min) indicates batch reproducibility .
- Elemental Analysis : Match experimental C, H, N, S values to theoretical (±0.3%).
Q. How do structural features like the dimethylamino group and fluorobenzenesulfonamide moiety influence biological activity?
Methodological Answer :
- Dimethylamino Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting compounds. Protonation at physiological pH improves receptor binding (e.g., dopamine or serotonin receptors) .
- Fluorobenzenesulfonamide : The electron-withdrawing fluorine stabilizes the sulfonamide group, enhancing metabolic stability. The sulfonamide acts as a hydrogen-bond acceptor, improving target affinity .
- Piperazine Ring : Facilitates conformational flexibility, allowing interactions with hydrophobic pockets in enzymes or receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer :
- Modification Strategies :
- Aromatic Ring Substitutions : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-CF₃) groups to the phenylpiperazine ring to modulate receptor selectivity .
- Linker Variations : Replace the ethyl linker with methylene (-CH₂-) or ethylene glycol (-OCH₂CH₂O-) to alter rigidity and solubility .
- Biological Testing :
- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
- Selectivity Screening : Profile against off-target receptors (e.g., adrenergic, histaminergic) to minimize side effects .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer :
- Pharmacokinetic (PK) Profiling :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-demethylation of the dimethylamino group) .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction, which impacts bioavailability.
- Formulation Adjustments :
- Solubility Enhancement : Co-crystallize with cyclodextrins or use lipid-based nanoemulsions.
- Half-Life Extension : Pegylate the sulfonamide group or introduce deuterium at metabolically labile positions .
Q. What computational approaches are effective in predicting binding modes and off-target interactions?
Methodological Answer :
- Molecular Docking :
- Use AutoDock Vina to dock the compound into crystal structures of target receptors (e.g., PDB: 4U14 for dopamine D3). Focus on piperazine and sulfonamide interactions with Asp110 and Ser192 residues .
- Molecular Dynamics (MD) Simulations :
- Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- Off-Target Prediction :
- Use SwissTargetPrediction or SEA to rank potential off-targets based on structural similarity to known ligands .
Q. What methodologies are recommended for assessing in vivo efficacy in disease models?
Methodological Answer :
- Animal Models :
- Neuropsychiatric Disorders : Test in murine forced-swim (depression) or open-field (anxiety) assays. Dose at 10–50 mg/kg i.p. and monitor behavioral changes .
- Cancer Xenografts : Administer orally (20 mg/kg/day) to nude mice with implanted tumors. Measure tumor volume via calipers and validate via PET imaging .
- Biomarker Analysis :
- Quantify target engagement via ex vivo receptor occupancy assays (e.g., radioligand displacement in brain homogenates).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
